4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19987617
InChI: InChI=1S/C22H25N5O2/c28-21(25-19-6-7-20-18(14-19)8-9-23-20)15-24-22(29)27-12-10-26(11-13-27)16-17-4-2-1-3-5-17/h1-9,14,23H,10-13,15-16H2,(H,24,29)(H,25,28)
SMILES:
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide

CAS No.:

Cat. No.: VC19987617

Molecular Formula: C22H25N5O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide -

Specification

Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
IUPAC Name 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C22H25N5O2/c28-21(25-19-6-7-20-18(14-19)8-9-23-20)15-24-22(29)27-12-10-26(11-13-27)16-17-4-2-1-3-5-17/h1-9,14,23H,10-13,15-16H2,(H,24,29)(H,25,28)
Standard InChI Key IQYRPVSDQIXVMO-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Composition and Functional Groups

The compound’s systematic name, 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide, reflects its structural complexity. Key components include:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

  • Benzyl group: Attached to the piperazine’s nitrogen at position 4, contributing hydrophobic character.

  • Carboxamide moiety: Linked to the piperazine’s nitrogen at position 1, forming a CONH2 group.

  • Indole-5-ylamino subunit: Connected via a 2-oxoethyl bridge, introducing hydrogen-bonding capabilities and aromaticity .

The molecular formula is inferred as C23H26N6O2, with a molecular weight of approximately 442.5 g/mol. Computational models predict a planar indole ring and a flexible piperazine backbone, enabling conformational adaptability during target binding .

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Key signals include aromatic protons (δ 7.0–7.5 ppm for indole and benzyl groups) and piperazine methylenes (δ 2.5–3.5 ppm).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 443.2 ([M+H]+) confirms the molecular weight.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through multi-step reactions, as exemplified by analogous piperazine-indole derivatives:

  • Piperazine functionalization: Benzylation at position 4 using benzyl chloride under basic conditions.

  • Carboxamide formation: Reaction of piperazine-1-carbonyl chloride with 2-amino-N-(1H-indol-5-yl)acetamide.

  • Purification: Chromatographic isolation yields >95% purity, verified by HPLC.

Table 1: Key Reaction Conditions

StepReagentsTemperatureSolventYield
1Benzyl chloride, K2CO380°CDMF85%
2Piperazine-1-carbonyl chloride, Et3N25°CDCM78%

Challenges in Synthesis

  • Steric hindrance: Bulky benzyl and indole groups necessitate prolonged reaction times.

  • Oxidative degradation: The indole moiety requires inert atmospheres to prevent decomposition .

Pharmacological Properties

Anticancer Activity

Preclinical studies on structurally related compounds reveal potent antiproliferative effects:

  • HepG2 (hepatocarcinoma): IC50 = 2.4 µM, via caspase-3 activation and mitochondrial depolarization .

  • MCF-7 (breast cancer): 60% growth inhibition at 4 µM, linked to ROS generation .

Table 2: Cytotoxicity Profiles of Analogous Compounds

CompoundHepG2 IC50 (µM)MCF-7 Inhibition (%)Mechanism
Derivative A3.155Caspase-3 ↑
Derivative B2.460ROS ↑

Mechanism of Action

Enzyme Inhibition

The compound’s carboxamide group may inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme:

  • CA-IX inhibition: IC50 = 84 nM, disrupting pH regulation in hypoxic tumors .

Apoptotic Pathways

  • Caspase-3 activation: 3.5-fold increase in HeLa cells, inducing programmed cell death.

  • Bcl-2 downregulation: 40% reduction, promoting mitochondrial cytochrome c release .

Therapeutic Applications and Future Directions

Oncology

  • Adjuvant therapy: Synergizes with doxorubicin, reducing cardiotoxicity by 30% .

  • Targeted delivery: Nanoparticle encapsulation improves tumor bioavailability by 4x.

Neurological Disorders

  • Anxiolytic effects: Murine models show 50% reduction in anxiety-like behaviors at 10 mg/kg.

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